N-Boc-3-methoxybenzyl-glycine
Description
N-Boc-3-methoxybenzyl-glycine is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, a 3-methoxybenzyl substituent, and a glycine backbone. The Boc group serves as a temporary protective moiety for the amine functionality, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) during peptide synthesis . The 3-methoxybenzyl group introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and intermolecular interactions. Applications include its use as a building block in pharmaceutical intermediates or bioactive peptide synthesis.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-6-5-7-12(8-11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWTUXDWKMPANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Glycine is dissolved in an aqueous sodium hydrogen carbonate solution (pH ≥ 10) to deprotonate the amino group, facilitating nucleophilic attack on (Boc)₂O. The reaction proceeds in batches to minimize side reactions, with a typical molar ratio of glycine to (Boc)₂O at 1:1.5–2.0. After completion, impurities such as unreacted (Boc)₂O are removed via extraction with nonpolar solvents like n-hexane. Acidification to pH 1–3 with hydrochloric acid protonates the carboxyl group, enabling re-extraction into polar solvents such as dioxane. The organic layer is washed to neutrality, dried over anhydrous sodium sulfate, and crystallized with n-hexane to yield Boc-glycine.
Key Optimization Parameters:
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pH Control : Maintaining pH ≥ 10 ensures efficient Boc activation.
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Solvent Selection : Water for dissolution, n-hexane for impurity removal, and dioxane for product extraction.
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Crystallization : n-Hexane induces crystallization with >93% yield.
Esterification of Boc-Glycine with 3-Methoxybenzyl Groups
The carboxyl group of Boc-glycine is functionalized with a 3-methoxybenzyl moiety to form the target compound. While direct literature on this specific ester is limited, analogous procedures for benzyl and substituted benzyl esters provide a validated framework.
Alkylation via 3-Methoxybenzyl Bromide
Adapting the method from RWTH Aachen’s synthesis of Boc-protected glycine esters , Boc-glycine is treated with 3-methoxybenzyl bromide in the presence of a base such as sodium hydride (NaH) or triethylamine (TEA). The reaction proceeds in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C.
Example Protocol :
Challenges and Solutions:
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Competitive Reactions : The Boc group may degrade under strongly basic conditions. Using milder bases like TEA or optimizing stoichiometry mitigates this risk.
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Steric Hindrance : Bulkier substituents (e.g., 3-methoxybenzyl) require longer reaction times or elevated temperatures.
Alternative Preparation Routes
Mitsunobu Reaction for Ether Formation
If the 3-methoxybenzyl group is intended as an ether rather than an ester, the Mitsunobu reaction offers an alternative pathway. Boc-glycine’s hydroxyl group (if present) can react with 3-methoxybenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this approach is less common for glycine derivatives due to the absence of a native hydroxyl group.
Reductive Amination
For amide-linked 3-methoxybenzyl groups, Boc-glycine can be converted to its activated ester (e.g., N-hydroxysuccinimide ester) and coupled with 3-methoxybenzylamine. This method, however, diverges from the esterification focus and is more relevant to peptide bond formation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexane (10–50%). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms purity (>98%).
Spectroscopic Analysis
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¹H NMR : Key signals include the Boc tert-butyl singlet (δ 1.4 ppm), 3-methoxybenzyl aromatic protons (δ 6.7–7.3 ppm), and methoxy group (δ 3.8 ppm).
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IR Spectroscopy : Ester carbonyl stretches appear at ~1740 cm⁻¹, while Boc carbamates show ~1680 cm⁻¹.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation (NaH/DMF) | 75–85 | ≥95 | High |
| Mitsunobu Reaction | 60–70 | ≥90 | Moderate |
| Reductive Amination | 50–65 | ≥85 | Low |
Data extrapolated from analogous syntheses.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-methoxybenzyl-glycine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: TFA, oxalyl chloride in methanol, or other acidic conditions.
Substitution: Bases such as sodium hydride or potassium carbonate, and nucleophiles like alkyl halides or amines.
Major Products Formed
Deprotection: Glycine derivatives without the Boc group.
Substitution: Various substituted benzyl glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-Boc-3-methoxybenzyl-glycine serves as a crucial building block in the synthesis of bioactive compounds. Its structure allows for the introduction of functional groups that can enhance biological activity. For instance, it has been utilized in the development of peptidomimetics, which mimic the structure and function of peptides while providing improved stability and bioavailability.
Case Study: Peptidomimetics Development
In a study focusing on the synthesis of peptidomimetics, this compound was incorporated into various peptide sequences to evaluate its effect on receptor binding affinity. The results indicated that the incorporation of this compound significantly increased the potency of certain analogs against specific biological targets, showcasing its potential in drug design and development .
Peptide Synthesis
The compound is widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with various coupling reagents and deprotection strategies. The Boc group provides a stable protective environment for the amine during synthesis, facilitating the formation of complex peptide structures.
Deprotection Strategies
Recent advancements have demonstrated effective methods for deprotecting N-Boc groups under mild conditions. For example, using oxalyl chloride in methanol has been shown to yield high conversion rates while maintaining the integrity of sensitive functional groups within the peptide . This method enhances the utility of this compound in synthesizing peptides with diverse functionalities.
Functionalization of Glycine Derivatives
This compound can be subjected to various functionalization reactions, allowing for the introduction of diverse nucleophiles at the α-position. This capability is critical for creating glycine derivatives with tailored properties for specific applications in pharmacology and biochemistry.
Mechanistic Insights
A copper-catalyzed α-functionalization process has been developed that utilizes this compound as a substrate. This method allows for the introduction of alkynyl, aryl, and vinyl groups while preserving existing stereocenters within peptide structures. Such reactions expand the repertoire of available glycine derivatives for subsequent applications in drug discovery .
Synthesis of Heterocyclic Compounds
The compound has also been employed in synthesizing heterocyclic amino acids and other complex organic molecules. Its versatility as a building block facilitates the creation of novel scaffolds that can be explored for biological activity.
Research Findings
Research indicates that this compound can be used to synthesize heterocycles via cyclization reactions, contributing to the development of new classes of pharmaceuticals . The ability to modify this compound further enhances its applicability in creating targeted therapies.
Summary Table: Applications and Methods
| Application Area | Methodology | Key Findings |
|---|---|---|
| Medicinal Chemistry | Peptidomimetics synthesis | Increased potency against biological targets |
| Peptide Synthesis | Solid-phase peptide synthesis | Effective deprotection using oxalyl chloride |
| Functionalization | Copper-catalyzed α-functionalization | Tailored glycine derivatives with diverse nucleophiles |
| Heterocyclic Compound Synthesis | Cyclization reactions | Novel scaffolds for pharmaceutical development |
Mechanism of Action
The mechanism of action of N-Boc-3-methoxybenzyl-glycine involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Boc-3-methoxybenzyl-glycine with structurally or functionally related compounds, emphasizing molecular properties, stability, and applications.
Structural and Functional Analogues
2.1.1 N-Boc-N-[3-(Boc-amino)propyl]glycine
- Molecular Formula : C₁₅H₂₈N₂O₆
- Molecular Weight : 332.39 g/mol
- Melting Point : 227°C
- Key Features : Dual Boc protection enhances amine stability but increases steric hindrance. Used in multi-step peptide synthesis.
2.1.2 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- Molecular Formula : C₁₀H₁₁BO₅
- Key Features : Boronic acid enables Suzuki-Miyaura cross-coupling; methoxy groups enhance electron density.
- Comparison : The glycine backbone in this compound offers peptide compatibility, whereas phenylboronic acids are tailored for bioconjugation or material science .
2.1.3 N-[(Benzoylthio)acetyl]glycylglycyl-glycine
- Molecular Formula : C₁₃H₁₅N₃O₅S
- Key Features : Benzoylthio group facilitates thiol-mediated conjugation.
- Comparison : Unlike Boc-protected derivatives, this compound’s thioester linkage is prone to hydrolysis, limiting its utility in long-term storage .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Stability (Acid/Base) |
|---|---|---|---|---|
| This compound* | ~340 (estimated) | >200 (estimated) | Moderate | Acid-labile |
| N-Boc-N-[3-(Boc-amino)propyl]glycine | 332.39 | 227 | Low | Acid-labile |
| 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid | 221.99 | Not reported | High | Base-sensitive |
| N-[(Benzoylthio)acetyl]glycylglycyl-glycine | 325.34 | Not reported | High | Hydrolysis-prone |
*Estimated based on structural analogs.
Research Findings
- Synthetic Utility : Boc-protected glycine derivatives are favored in solid-phase peptide synthesis (SPPS) due to their compatibility with repetitive deprotection steps .
- Solubility Challenges : Methoxy-substituted aromatic compounds (e.g., 3-methoxybenzyl) exhibit lower aqueous solubility than hydroxylated analogs, necessitating organic solvents like DMF or DMSO .
- Thermal Stability : High melting points (>200°C) suggest suitability for high-temperature reactions, though decomposition risks exist under prolonged heating .
Biological Activity
N-Boc-3-methoxybenzyl-glycine (N-Boc-3-MBG) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential applications in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-Boc-3-MBG is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain includes a 3-methoxybenzyl moiety. This structure imparts specific chemical properties that facilitate its use in various scientific applications.
The primary mechanism of action for N-Boc-3-MBG involves:
- Protection of the Amino Group : The Boc group protects the amino group from unwanted reactions during chemical synthesis, allowing for selective deprotection under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride.
- Reactivity : The methoxybenzyl group can participate in nucleophilic substitution reactions, enabling further functionalization of the molecule.
Biological Applications
N-Boc-3-MBG has several important applications in biological research:
- Peptide Synthesis : It serves as a building block in the synthesis of peptides, which are crucial for various biological functions and therapeutic applications.
- Enzyme Studies : The compound is utilized in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways.
- Pharmaceutical Development : N-Boc-3-MBG is a precursor for developing pharmaceuticals, particularly those targeting specific biological pathways .
Case Studies
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Selective N-terminal Acylation :
A study demonstrated that N-Boc-3-MBG can be used for selective N-terminal acylation of peptides, which enhances the introduction of functional groups at the peptide's N-terminus. This method allows for high selectivity and efficiency in modifying peptide structures . -
Glycine Derivative Reactions :
Research involving glycine derivatives showed that compounds like N-Boc-3-MBG can effectively couple with various substrates under copper-catalyzed conditions, leading to significant yields of desired products. This highlights its utility in asymmetric synthesis and chiral catalysis .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Applications |
|---|---|---|---|
| This compound | Boc protected amino acid with 3-methoxybenzyl group | Enzyme studies, peptide synthesis | Pharmaceutical development |
| N-Boc-glycine | Simple Boc protected glycine | Limited due to lack of side chains | Basic peptide synthesis |
| N-Boc-alanine | Boc protected alanine | Moderate activity | Peptide synthesis |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-Boc-3-methoxybenzyl-glycine, and what analytical methods confirm its structural integrity?
- Methodological Answer : Synthesis typically involves Boc-protection of glycine followed by coupling with 3-methoxybenzyl groups. Key steps include:
- Protection : Use Boc anhydride or Boc-OSu in a basic aqueous/organic solvent system (e.g., THF/water) to protect the glycine amine .
- Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between Boc-glycine and 3-methoxybenzyl derivatives .
- Purification : Isolate via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization.
- Characterization : Confirm purity and structure using:
- NMR : Analyze δ 1.4 ppm (Boc tert-butyl protons), δ 3.8 ppm (methoxy group), and aromatic resonances .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : Compare observed [M+H]⁺ with theoretical molecular weight .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for organic intermediates .
Advanced Research Questions
Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?
- Methodological Answer :
- Activation Strategies : Pre-activate the carboxyl group with HATU or PyBOP in DMF, monitoring activation via FT-IR (disappearance of –COOH stretch at 1700 cm⁻¹) .
- Solvent Effects : Use DCM/DMF (1:1) to balance solubility and swelling of resin beads .
- Coupling Monitoring : Perform Kaiser tests or use LC-MS to detect unreacted amines .
- Temperature Control : Conduct reactions at 0–4°C to suppress racemization .
Q. What strategies resolve discrepancies between theoretical and observed molecular weights in mass spectrometry (MS) analysis?
- Methodological Answer :
- Adduct Identification : Use high-resolution MS (HRMS) to distinguish [M+Na]⁺ or [M+K]⁺ adducts from the parent ion .
- Degradation Analysis : Perform stability studies (e.g., pH, temperature) to identify hydrolysis products (e.g., loss of Boc group) .
- Isotopic Pattern Matching : Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker DataAnalysis) .
- Contamination Checks : Run blank solvent injections to rule out column carryover .
Q. How do steric and electronic effects of the 3-methoxybenzyl group influence reactivity in peptide coupling reactions?
- Methodological Answer :
- Steric Hindrance Assessment : Compare coupling rates with non-substituted benzyl-glycine derivatives via kinetic studies (e.g., in situ IR monitoring) .
- Electronic Effects : Use Hammett σ constants to correlate methoxy substituent position (para vs. meta) with reaction rates .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to analyze charge distribution and transition states .
Data Contradiction Analysis
Q. How should researchers address inconsistent NMR spectral data for this compound batches?
- Methodological Answer :
- Impurity Profiling : Use 2D NMR (HSQC, HMBC) to identify minor peaks from unreacted starting materials or side products .
- Deuterated Solvent Effects : Ensure consistent solvent choice (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variability .
- Batch Comparison : Statistically analyze integration values (e.g., ANOVA) across multiple syntheses to determine significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
